

Technical Guide: 1-(Phenylsulfonyl)-3-indoleboronic acid (CAS 129271-98-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Phenylsulfonyl)-3-indoleboronic acid

Cat. No.: B151397

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-(Phenylsulfonyl)-3-indoleboronic acid**, a key building block in organic synthesis and medicinal chemistry. It covers its physicochemical properties, safety information, synthesis, and applications, with a focus on its role in drug discovery.

Core Properties and Data

Physicochemical Properties

The fundamental physical and chemical properties of **1-(Phenylsulfonyl)-3-indoleboronic acid** are summarized below. The compound is typically an off-white to pale pink powder.[\[1\]](#)

Property	Value	Source(s)
CAS Number	129271-98-3	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ BNO ₄ S	[2] [3]
Molecular Weight	301.13 g/mol	[1] [2]
Melting Point	144 °C (decomposes)	[1]
Boiling Point (Predicted)	581.4 ± 60.0 °C	(Predicted)
Density (Predicted)	1.34 ± 0.1 g/cm ³	(Predicted)
pKa (Predicted)	7.98 ± 0.30	(Predicted)
Appearance	Off-white to pale pink powder	
Purity	Typically ≥97%	[1]

Chemical Identifiers and Spectroscopic Data

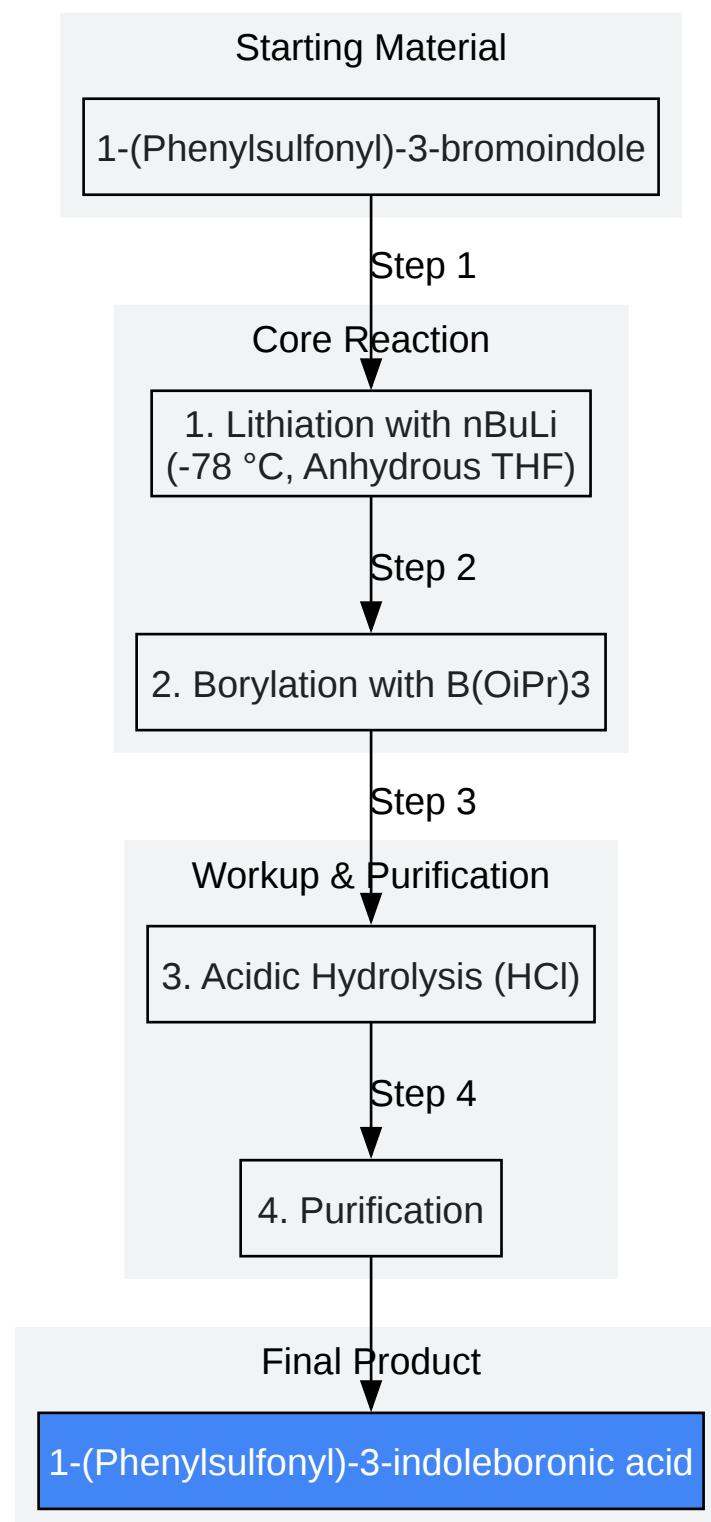
Identifier	Value	Source(s)
MDL Number	MFCD02681892	[1]
PubChem Substance ID	24880138	[1]
InChI	1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H	[1]
InChIKey	YKTZLHLBQGCFQX-UHFFFAOYSA-N	[1]
SMILES	OB(O)c1cn(c2ccccc12)S(=O)(=O)c3cccc3	[1]

Spectroscopic Data: While specific spectra are not publicly available in databases, comprehensive analytical data (including NMR, HPLC, and LC-MS) are often available from commercial suppliers upon request. Predicted Collision Cross Section (CCS) values for various adducts have been calculated.[\[3\]](#)

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed.

Category	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)	
Precautionary Statements	P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	
Storage Temperature	2-8°C	[1]
Storage Class	11 (Combustible Solids)	[1]
Personal Protective Equipment	Eyeshields, gloves, type N95 (US) dust mask	[1]
WGK (Water Hazard Class)	WGK 3 (severely hazardous to water)	[1]


Synthesis and Experimental Protocols

General Synthesis Protocol

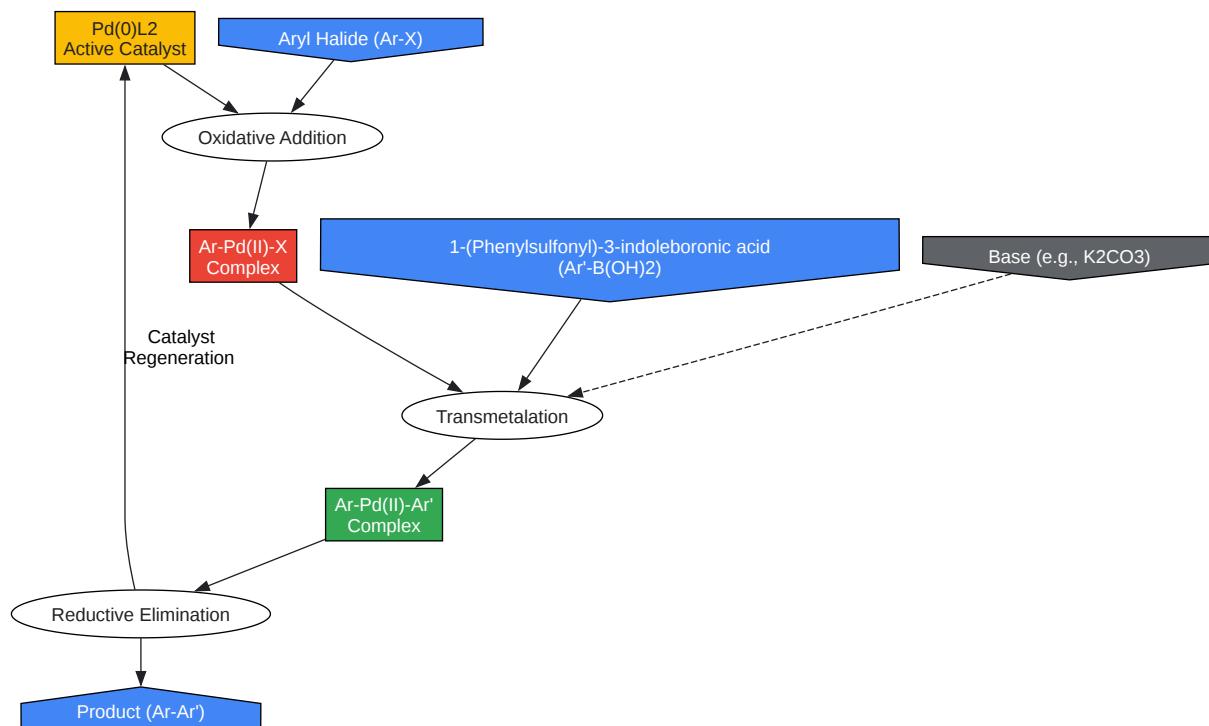
The synthesis of indolylboronic acids often involves the lithiation of a protected halo-indole followed by quenching with a borate ester.^[4] For **1-(Phenylsulfonyl)-3-indoleboronic acid**, a common route starts with 1-(Phenylsulfonyl)-3-bromoindole.

Methodology:

- Protection and Bromination: Indole is first protected at the N1 position with a phenylsulfonyl group. Subsequent bromination at the C3 position yields the **1-(Phenylsulfonyl)-3-bromoindole** precursor.
- Lithiation: The precursor is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).
- Halogen-Metal Exchange: A strong organolithium base, such as n-butyllithium (nBuLi), is added dropwise to the solution. The base facilitates a halogen-metal exchange, replacing the bromine atom with lithium.[4]
- Borylation: A trialkyl borate, such as triisopropyl borate [B(OiPr)₃], is added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the boron atom.
- Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions (e.g., dilute HCl) to yield the final **1-(Phenylsulfonyl)-3-indoleboronic acid** product.
- Purification: The crude product is typically purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Fig 1. General workflow for the synthesis of **1-(Phenylsulfonyl)-3-indoleboronic acid**.


Applications in Research and Development

Key Role in Suzuki-Miyaura Cross-Coupling

1-(Phenylsulfonyl)-3-indoleboronic acid is primarily used as an organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures. The phenylsulfonyl protecting group on the indole nitrogen enhances the stability and modifies the electronic properties of the molecule.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

- Reaction Setup: To a reaction vessel under an inert atmosphere, add **1-(Phenylsulfonyl)-3-indoleboronic acid** (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.1 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 eq.).
^{[5][6]}
- Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/EtOH/ H_2O , Dioxane/ H_2O).^[7]
- Reaction Conditions: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the 3-aryl-1-(phenylsulfonyl)indole.

[Click to download full resolution via product page](#)

Fig 2. Catalytic cycle of the Suzuki-Miyaura reaction featuring the boronic acid.

Applications in Drug Discovery

The 1-(phenylsulfonyl)-1H-indole scaffold is of significant interest in medicinal chemistry. Its structural features are present in ligands designed for complex biological targets, such as those implicated in neurodegenerative diseases.

A notable application is the development of multifunctional ligands for Alzheimer's disease.^{[8][9]} Research has shown that by attaching specific pharmacophores to the 1-(phenylsulfonyl)-1H-indole core, it is possible to create compounds that simultaneously target multiple pathological pathways of the disease.

Mechanism of Action for Derived Ligands:

- Cholinesterase Inhibition: Ligands incorporating this scaffold have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in symptomatic treatment of Alzheimer's.^[8]
- 5-HT₆ Receptor Antagonism: The same molecules can act as potent antagonists for the serotonin 6 (5-HT₆) receptor. Blocking this receptor is believed to have pro-cognitive effects.
^[8]
- Anti-Aggregation Properties: Certain derivatives have demonstrated the ability to inhibit the aggregation of both amyloid-beta (A β) plaques and tau protein tangles, two of the primary hallmarks of Alzheimer's pathology.^{[8][9]}

This multi-target approach, enabled by the versatile indole core, represents a promising strategy for developing disease-modifying therapies.

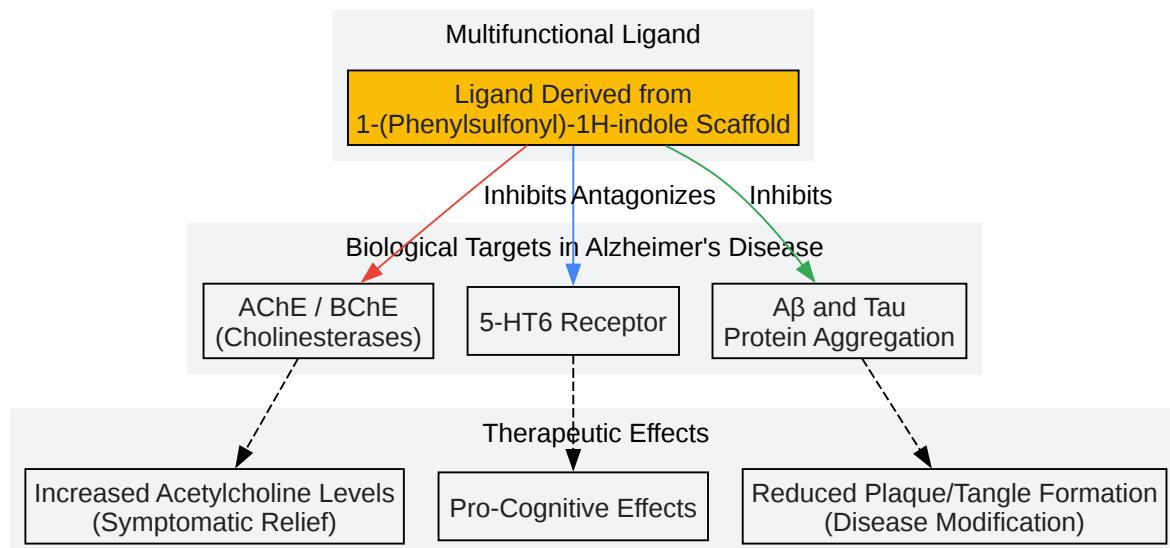

[Click to download full resolution via product page](#)

Fig 3. Multi-target mechanism of ligands derived from the core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Phenylsulfonyl)-3-indolylboronic acid 97 129271-98-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 1-(phenylsulfonyl)-1h-indol-3-ylboronic acid (C₁₄H₁₂BNO₄S) [pubchemlite.lcsb.uni.lu]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rose-hulman.edu [rose-hulman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 1-(Phenylsulfonyl)-3-indoleboronic acid (CAS 129271-98-3)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151397#1-phenylsulfonyl-3-indoleboronic-acid-cas-129271-98-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com